N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Descripción
This compound belongs to the methanopyridodiazepine-carbothioamide class, characterized by a rigid bicyclic core (8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine) and a carbothioamide (-C(=S)NH₂) group at position 3. The N-substituent is a 4-(difluoromethoxy)phenyl moiety, which introduces electronegative fluorine atoms and a lipophilic aromatic ring.
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c20-18(21)26-15-6-4-14(5-7-15)22-19(27)23-9-12-8-13(11-23)16-2-1-3-17(25)24(16)10-12/h1-7,12-13,18H,8-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHETVGRBTCFIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound differs from analogs primarily in its N-substituent. Key comparisons include:

The difluoromethoxy group in the target compound likely improves metabolic stability compared to the hydroxyethyl group in ’s carboxamide analog, which may exhibit higher solubility but lower membrane permeability .
Spectral and Structural Analysis
- NMR Data : The hydroxyethyl analog () shows distinct proton signals for -OH (~δ 1.5–2.5 ppm) and amide protons (~δ 6.5–8.0 ppm). In contrast, the target compound’s difluoromethoxy group would produce characteristic ¹⁹F NMR signals and deshielded aromatic protons due to electron withdrawal .
Anticancer Activity
Carbothioamide derivatives are known for anticancer properties. reports that N-(2,5-dimethylphenyl)-hydrazinecarbothioamide (compound 6) exhibits potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), comparable to doxorubicin . The target compound’s difluoromethoxy group may enhance bioavailability and target binding, though specific IC₅₀ data are unavailable.
Antioxidant Activity
All carbothioamides in demonstrate strong antioxidant activity due to radical scavenging by the -NH and -C=S groups.
Lipophilicity and Solubility
- Thermal Stability: notes the compound is a solid at room temperature, consistent with rigid bicyclic cores in similar derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
